1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride is a synthetic organic compound classified within the naphthyridine family. It is recognized for its significant antibacterial properties and serves as an important intermediate in the synthesis of various pharmaceutical agents. This compound is particularly noted for its ability to inhibit bacterial DNA gyrase, making it a candidate for research in treating bacterial infections, especially those caused by gram-negative bacteria.
The compound is identified by the Chemical Abstracts Service registry number 52377-28-3. As a member of the naphthyridine class, it shares structural similarities with other known antibacterial agents, such as nalidixic acid and ciprofloxacin, which are utilized in modern medicine for their effectiveness against bacterial pathogens .
The synthesis of 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride typically involves several key steps:
Industrial production often employs large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.
The molecular structure of 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride can be described as follows:
The structural representation highlights the compound's potential reactivity due to the presence of the acyl chloride group, which can participate in various chemical reactions.
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride undergoes several notable chemical reactions:
The acyl chloride group can react with nucleophiles such as:
In the presence of water or aqueous bases, the compound can hydrolyze back to its carboxylic acid form.
The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
These reactions are significant for synthetic applications in medicinal chemistry and material science .
The mechanism of action for 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride primarily involves its interaction with bacterial DNA gyrase, an essential enzyme responsible for DNA replication and transcription in bacteria.
Similar compounds, such as nalidixic acid, inhibit bacterial DNA polymerase (DNA gyrase), thereby disrupting nucleic acid synthesis. The inhibition leads to cell death or stunted growth in susceptible bacteria .
By mimicking substrate interactions within the enzyme's active site, this compound can effectively inhibit nucleic acid and protein synthesis pathways in bacteria like Saccharomyces cerevisiae and various pathogenic gram-negative strains .
The compound exhibits reactivity characteristic of acyl chlorides:
These properties are critical for its application in synthetic organic chemistry.
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride has diverse applications in scientific research:
It is utilized as an intermediate in synthesizing various antibacterial agents aimed at treating infections caused by resistant bacterial strains.
Investigations into its antibacterial properties have revealed potential uses in developing new treatments for gram-negative bacterial infections.
The compound plays a role in producing other chemical compounds with antibacterial properties, contributing to advancements in medicinal chemistry and agrochemical formulations .
The 1,8-naphthyridine scaffold, characterized by fused pyridine rings with nitrogen atoms at the 1 and 8 positions, has been a cornerstone of medicinal chemistry since the 1962 discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid). As the first clinically used 1,8-naphthyridine derivative, nalidixic acid revolutionized urinary tract infection treatment by targeting bacterial DNA gyrase [7] [9]. Its core structure—comprising a carboxylic acid at C-3, a keto group at C-4, and nitrogen atoms enabling metal chelation—established a versatile pharmacophore for antimicrobial design. However, due to emerging resistance and pharmacokinetic limitations, nalidixic acid’s clinical use has declined, spurring systematic structural refinements.
The evolution accelerated with fluorination at C-6, enhancing cell permeability and DNA-binding affinity. This modification yielded fluoroquinolone-like derivatives such as enoxacin (1980s) and gemifloxacin (2000s), which exhibited expanded Gram-negative and Gram-positive coverage through dual inhibition of DNA gyrase and topoisomerase IV [9]. Concurrently, N-1 ethyl group replacements with cyclopropyl or aryl moieties improved metabolic stability, while C-7 piperazine/pyrrolidine substitutions amplified potency against resistant pathogens [9] [10]. Beyond antibacterials, recent explorations revealed novel therapeutic roles:
Table 1: Key Structural Modifications and Impacts in 1,8-Naphthyridine Drug Development
Compound | Structural Modification | Biological Impact | Reference |
---|---|---|---|
Nalidixic acid | Base scaffold (C-3 COOH, C-4 keto, N-1 ethyl) | First-gen DNA gyrase inhibitor; UTI treatment | [7] |
Enoxacin | C-6 fluorine; C-7 piperazine | Broad-spectrum antibacterial; topoisomerase IV inhibition | [9] |
Tosufloxacin | N-1 2,4-difluorophenyl; C-7 aminopyrrolidine | Enhanced Gram-positive coverage | [9] |
Imidazo[1,8]-naphthyridines | Fused imidazole ring | Anti-inflammatory activity; cardiomyocyte contractility modulation | [5] |
Pyrrolo[1,8]-naphthyridines | C-7 butane; meta-methoxybenzene | Dual ALP/CA inhibition (IC₅₀ < 0.5 μM) | [8] |
This progression underscores the scaffold’s adaptability, transitioning from monofunctional antibiotics to multitargeted agents addressing microbial resistance, inflammation, and enzymatic dysregulation [10].
Carboxylic acid chlorides, exemplified by 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride, serve as pivotal electrophiles in heterocyclic chemistry due to their unparalleled reactivity. Their synthesis typically involves treating carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride under anhydrous conditions. These reagents convert the hydroxyl group of carboxylic acids into a superior leaving group, facilitating nucleophilic displacement [2] [4]. For oxygen- and nitrogen-rich heterocycles like 1,8-naphthyridines, acid chlorides enable three key transformations:
The kinetic advantage of acid chlorides over anhydrides or free acids stems from chloride’s electronegativity, which polarizes the carbonyl group, enhancing electrophilicity. This allows reactions at ambient temperatures, avoiding decomposition of thermally sensitive heterocycles. However, their moisture sensitivity necessitates rigorous anhydrous protocols. Industrial scalability remains challenging due to equipment corrosion from HCl byproducts, though techniques like vacuum-assisted HCl removal mitigate this [2] [4].
Table 2: Chlorination Reagents for Heterocyclic Carboxylic Acids
Reagent | Conditions | Yield Range | Byproduct Handling | Application Scope |
---|---|---|---|---|
SOCl₂ | Reflux, 4–6 h | 70–95% | Gaseous (SO₂, HCl); easy removal | Broad (including naphthyridines) |
PCl₅ | 25–80°C, 2–4 h | 65–90% | POCl₃; requires aqueous workup | Acid-sensitive substrates |
Oxalyl chloride | 0–25°C, 1–2 h (catalyzed by DMF) | >90% | CO, CO₂; gaseous | Low-temperature compatibility |
Despite the established role of acyl chlorides in synthesizing bioactive naphthyridines, 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride remains underexplored in several domains:
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Knowledge Gap | Current Status | Recommended Research |
---|---|---|
Dual enzyme inhibition | Validated for carboxylic acids (CA/ALP IC₅₀ < 0.5 µM) | Synthesize amide/ester analogs via chloride; screen against CA/ALP isoforms |
Solid-state characterization | Hydrated carboxylic acid structures available [3] | SC-XRD analysis of chloride to assess planarity/packing |
Hydrolytic stability | No kinetic data | Accelerated stability studies (40°C/75% RH) with HPLC monitoring |
Hybrid scaffold synthesis | Limited to antibacterial quinolones | Couple with imidazoles/heterocyclic amines; evaluate new bioactivities |
Addressing these gaps could reposition this acyl chloride from an antimicrobial intermediate to a multidisciplinary building block, fostering innovations in drug discovery (e.g., osteoarthritis therapies via CA/ALP inhibition) [8] and polymer science (e.g., functionalized cellulose esters) [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: